molecular formula C9H11N3O6S B2991844 ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid CAS No. 732291-48-4

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid

Cat. No.: B2991844
CAS No.: 732291-48-4
M. Wt: 289.26
InChI Key: FJXVVESVYUZPKO-UHFFFAOYSA-N
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Description

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is a complex organic compound that features a sulfonamide group, a nitro group, and a methylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid typically involves multiple steps:

    Sulfonylation: The nitro-substituted intermediate is then subjected to sulfonylation using sulfonyl chloride reagents under basic conditions to introduce the sulfonamide group.

    Amino Acid Coupling: Finally, the sulfonylated intermediate is coupled with glycine or another amino acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction Products: Amino-substituted derivatives.

    Substitution Products: Various sulfonamide derivatives depending on the nucleophile used.

    Oxidation Products: Nitro or nitroso derivatives.

Scientific Research Applications

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is primarily related to its ability to interact with biological molecules through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . The nitro and methylamino groups may also contribute to its activity by participating in redox reactions and forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile intermediate for various applications in research and industry.

Properties

IUPAC Name

2-[[4-(methylamino)-3-nitrophenyl]sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O6S/c1-10-7-3-2-6(4-8(7)12(15)16)19(17,18)11-5-9(13)14/h2-4,10-11H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXVVESVYUZPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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